

Denifanstat for Nonalcoholic Steatohepatitis (NASH) Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonalcoholic steatohepatitis (NASH), recently redefined as metabolic dysfunction-associated steatohepatitis (MASH), is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, with or without fibrosis.[1] It represents a significant and growing global health concern, with the potential to progress to cirrhosis, liver failure, and hepatocellular carcinoma.[2] Currently, there is a substantial unmet medical need for effective and safe therapies for NASH.[1] **Denifanstat** (formerly TVB-2640) is an investigational, first-in-class, oral, selective inhibitor of fatty acid synthase (FASN), a key enzyme in the de novo lipogenesis (DNL) pathway.[2][3] This guide provides a comprehensive technical overview of **Denifanstat**, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental protocols to support ongoing research and development in the field of NASH.

Mechanism of Action: Fatty Acid Synthase (FASN) Inhibition

Denifanstat's therapeutic rationale in NASH is centered on the inhibition of Fatty Acid Synthase (FASN). FASN is the terminal enzyme in the de novo lipogenesis (DNL) pathway, which is responsible for the synthesis of fatty acids from excess carbohydrates.[4][5] In NASH,

Foundational & Exploratory





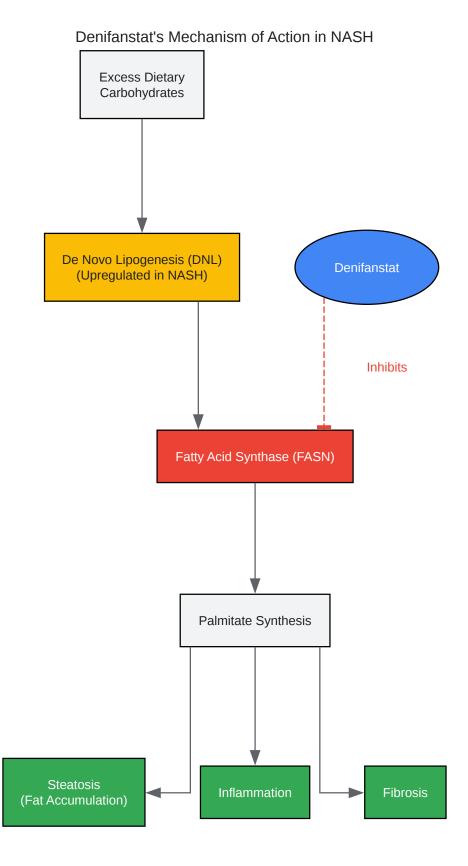
hepatic DNL is significantly upregulated, contributing to the accumulation of fat in the liver (steatosis), a hallmark of the disease.[5][6]

By inhibiting FASN, **Denifanstat** blocks the production of palmitate, a saturated fatty acid, from acetyl-CoA and malonyl-CoA.[4] This targeted inhibition is designed to address the three primary drivers of NASH progression:

- Reduction of Steatosis: By directly inhibiting the synthesis of new fatty acids in the liver,
 Denifanstat reduces the substrate for triglyceride formation, thereby decreasing fat accumulation in hepatocytes.[7]
- Anti-inflammatory Effects: The products of the DNL pathway can serve as signaling
 molecules that promote inflammation. By reducing the production of these molecules, FASN
 inhibition is thought to dampen the inflammatory response in the liver.[7]
- Anti-fibrotic Activity: FASN activity is implicated in the activation of hepatic stellate cells, the primary cell type responsible for liver fibrosis. Inhibition of FASN may therefore directly suppress the fibrogenic process.[7]

Preclinical studies have demonstrated that FASN inhibition can attenuate these key drivers of NASH.[1]





Click to download full resolution via product page

Denifanstat inhibits FASN, a key enzyme in de novo lipogenesis.



Preclinical Research

Denifanstat has been evaluated in various preclinical models of NASH, demonstrating its potential to modify the disease course. These studies have typically involved diet-induced animal models that recapitulate key features of human NASH.

Experimental Protocols: Diet-Induced NASH Mouse Model

A common approach to induce NASH in preclinical studies involves feeding mice a specialized diet. While specific protocols vary, a representative example is the Gubra-Amylin (GAN) diet.

Protocol:

- Animal Model: Male C57BL/6J mice are commonly used due to their susceptibility to dietinduced metabolic disorders.
- Diet: The GAN diet is a high-fat, high-fructose, and high-cholesterol diet. A typical composition is 40% of calories from fat, 22% from fructose, and 2% cholesterol.[8]
- Duration: Mice are fed this diet for a period of 12 to 24 weeks to induce the desired pathological features of NASH, including steatosis, inflammation, and fibrosis.[9]
- Treatment: **Denifanstat** (or a surrogate FASN inhibitor like TVB-3664) is administered orally, typically once daily, at a specified dose (e.g., 10 mg/kg).[10]
- Assessment: At the end of the study period, livers are harvested for histological analysis (H&E and Sirius Red staining), and blood is collected for biomarker analysis.

Key Preclinical Findings

In preclinical models, FASN inhibition has been shown to:

- Significantly reduce liver fat content.[1]
- Decrease markers of liver inflammation and injury, such as Alanine Aminotransferase (ALT).
 [11]



- Reduce the progression of liver fibrosis.[11]
- In combination with a GLP-1 receptor agonist like semaglutide, FASN inhibition has shown significant improvement in liver fibrosis in mouse models, a benefit not observed with semaglutide alone.[10][12]

Clinical Development Program

Denifanstat has undergone a series of clinical trials to evaluate its safety, tolerability, and efficacy in patients with NASH. The clinical development program includes the Phase 2a FASCINATE-1 and the Phase 2b FASCINATE-2 trials.[1]

FASCINATE-2 Clinical Trial Workflow

The FASCINATE-2 trial was a pivotal study that provided robust data on the efficacy and safety of **Denifanstat** in a well-defined NASH patient population.



FASCINATE-2 Clinical Trial Workflow Screening (Biopsy-confirmed NASH, F2-F3 fibrosis, NAS ≥4) Randomization (2:1) n=112 า=56 Denifanstat 50 mg Placebo (once daily) (once daily) 52-Week Treatment Period **End-of-Treatment Assessments** - Liver Biopsy - Non-invasive markers (MRI-PDFF, etc.) - Safety Monitoring

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory





- 1. liverdiseasenews.com [liverdiseasenews.com]
- 2. Sagimet Biosciences reports positive results from phase 2b FASCINATE-2 trial of denifanstat in biopsy-confirmed F2/F3 NASH [pharmabiz.com]
- 3. Programs FASN Inhibitor | Sagimet Biosciences [sagimet.com]
- 4. Pathogenesis of NASH: The Impact of Multiple Pathways PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of fatty acid synthase in nonalcoholic fatty liver disease PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. FASN Inhibitor Denifanstat Improves NASH Markers in 26-Week Analysis [natap.org]
- 8. researchgate.net [researchgate.net]
- 9. A Simple Diet- and Chemical-Induced Murine NASH Model with Rapid Progression of Steatohepatitis, Fibrosis and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sagimet Biosciences Presents Preclinical Results Supporting the Therapeutic Potential
 of its FASN inhibitor in Combination with Semaglutide and a Comprehensive Lipidomic
 Analysis of Interim FASCINATE-2 Data at AASLD The Liver Meeting® 2023 | Sagimet
 Biosciences Inc [ir.sagimet.com]
- 11. Sagimet Biosciences presents clinical denifanstat, preclinical FASN inhibitor da | Nasdaq [nasdaq.com]
- 12. biospace.com [biospace.com]
- To cite this document: BenchChem. [Denifanstat for Nonalcoholic Steatohepatitis (NASH) Research: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611513#denifanstat-for-nonalcoholic-steatohepatitis-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com